molecular formula C6H8O3 B6597270 3,4-dimethyloxolane-2,5-dione CAS No. 7475-92-5

3,4-dimethyloxolane-2,5-dione

Cat. No.: B6597270
CAS No.: 7475-92-5
M. Wt: 128.13 g/mol
InChI Key: HXFIRQHMXJBTRV-UHFFFAOYSA-N
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Description

3,4-dimethyloxolane-2,5-dione is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFIRQHMXJBTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027762
Record name 2,3-Dimethylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16844-07-8, 35392-94-0, 7475-92-5
Record name cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Dihydro-3,4-dimethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC400522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the 2,3-dimethyl succinic acid (5.13 g, 35.1 mmol), was added acetyl chloride (8.27 g, 7.49 mL, 105 mmol) at room temperature. The reaction mixture was refluxed at about 65° C. for 2 hrs. Workup consisted of concentration in vacuo, and drying in high vacuo. The desired product (4.95 g, with a little impurity of acetic acid) was obtained as a white solid.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
7.49 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

2,3-Dimethyl succinic anhydride was prepared as described in Sutton, et al. OPPI 24 (1992) 39. Briefly, 7.1 g 2,3-dimethyl succinic acid and 6.9 ml acetanhydride were slowly heated up to 50° C. for 3 hours. Then acetanhydride was removed by distillation. The product was recrystallized from ethanol abs. and characterized by the melting point.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One

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